5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The dimethoxyphenyl and p-tolyl groups can enhance the compound’s binding affinity and selectivity. The compound may also interfere with cellular pathways by modulating the activity of key enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dimethoxy-phenyl)-4-phenyl-4H-(1,2,4)triazole-3-thiol
- 4-(4-Chloro-phenyl)-5-(3,4-dimethoxy-benzyl)-4H-[1,2,4]triazole-3-thiol
- 5-Phenyl-1H-1,2,4-triazole-3-thiol
Uniqueness
5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both dimethoxyphenyl and p-tolyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s solubility, stability, and binding interactions compared to similar compounds .
Properties
CAS No. |
122772-22-9 |
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Molecular Formula |
C17H17N3O2S |
Molecular Weight |
327.4g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17N3O2S/c1-11-4-7-13(8-5-11)20-16(18-19-17(20)23)12-6-9-14(21-2)15(10-12)22-3/h4-10H,1-3H3,(H,19,23) |
InChI Key |
ZPDHCCBLCVTLJR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC |
solubility |
35.2 [ug/mL] |
Origin of Product |
United States |
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